9AzNue5Ac

説明

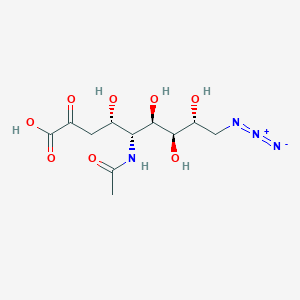

Structure

3D Structure

特性

IUPAC Name |

(4S,5R,6R,7R,8R)-5-acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O8/c1-4(16)14-8(5(17)2-6(18)11(22)23)10(21)9(20)7(19)3-13-15-12/h5,7-10,17,19-21H,2-3H2,1H3,(H,14,16)(H,22,23)/t5-,7+,8+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMJNJVGOFCOSP-BOHATCBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN=[N+]=[N-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997862 | |

| Record name | 9-Azido-3,5,9-trideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76487-51-9 | |

| Record name | 5-Acetamido-9-azido-3,5,9-trideoxyglycerogalacto-2-nonulosonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076487519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Azido-3,5,9-trideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Nexus of Sugars and Selectivity: An In-depth Guide to Click Chemistry in Glycobiology

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the application of click chemistry in the field of glycobiology. This document details the core principles, experimental methodologies, and comparative data for the leading bioorthogonal reactions used to elucidate the structure and function of glycans.

The study of glycans, the complex carbohydrates that adorn the surfaces of cells, has been revolutionized by the advent of click chemistry. These bioorthogonal reactions, which occur with high efficiency and selectivity in complex biological environments, have provided researchers with an unprecedented toolkit to label, visualize, and quantify glycans in living systems.[1][2][3] This guide provides an in-depth exploration of the key click chemistry techniques employed in glycobiology, offering a comparative analysis of their kinetics, detailed experimental protocols, and a look into their applications in diagnostics and drug development.

Core Concepts: A Trio of Bioorthogonal Reactions

Three primary click chemistry reactions have become indispensable in glycobiology: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. Each offers a unique set of advantages and is suited for different experimental contexts.[3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction between a terminal alkyne and an azide (B81097) is catalyzed by copper(I) ions.[4] Its rapid kinetics make it ideal for labeling applications where speed is critical. However, the potential cytotoxicity of the copper catalyst requires careful optimization of reaction conditions, often involving the use of chelating ligands to minimize adverse effects on living cells.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes strained cyclooctynes that react spontaneously with azides without the need for a metal catalyst. This makes it a highly biocompatible method for in vivo imaging and long-term studies in living organisms. While generally slower than CuAAC, the development of increasingly reactive cyclooctynes continues to enhance its utility.

Staudinger Ligation: This reaction involves the formation of a stable amide bond between an azide and a triarylphosphine. It was one of the first bioorthogonal reactions to be used for glycan labeling and remains a valuable tool, particularly for applications where the introduction of a triazole ring (the product of CuAAC and SPAAC) is undesirable.

Quantitative Comparison of Click Chemistry Reactions

The choice of a click reaction for a specific application in glycobiology often depends on a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate this decision-making process.

| Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Limitations | References |

| CuAAC | Terminal Alkyne + Azide | 10² - 10³ | Fast kinetics, small bioorthogonal handle | Requires copper catalyst (potential toxicity), requires reducing agent | |

| SPAAC | Strained Cyclooctyne (B158145) + Azide | 10⁻³ - 1 | Biocompatible (no catalyst), suitable for in vivo studies | Slower kinetics than CuAAC, bulky cyclooctyne probes | |

| Staudinger Ligation | Triarylphosphine + Azide | 10⁻³ - 10⁻² | No metal catalyst, forms a native-like amide bond | Slower kinetics, potential for phosphine (B1218219) oxide side products |

| Cyclooctyne Reagent | Second-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹) * | References |

| DIBO | ~0.1 | |

| DIBAC/ADIBO | ~0.3 - 0.9 | |

| BCN | ~0.03 | |

| DIFO | ~0.08 | |

| Values are approximate and can vary based on solvent and specific azide structure. |

Visualizing the Workflow: Metabolic Labeling and Bioorthogonal Ligation

A common strategy in glycobiology is to introduce a bioorthogonal handle into cellular glycans through metabolic labeling. Cells are fed with an unnatural sugar precursor bearing an azide or alkyne group. This modified sugar is then processed by the cell's own biosynthetic machinery and incorporated into cell surface glycoconjugates. The incorporated chemical reporter can then be selectively reacted with a complementary probe (e.g., a fluorescent dye or a biotin (B1667282) tag) via a click reaction.

Key Metabolic Pathways for Glycan Labeling

Two of the most commonly targeted pathways for metabolic glycoengineering are the sialic acid biosynthesis pathway and the O-GlcNAcylation pathway.

Sialic Acid Biosynthesis: N-azidoacetylmannosamine (ManNAz) is a widely used precursor for labeling sialic acids. Once taken up by the cell, it is converted into the corresponding azido-sialic acid and incorporated into the termini of N-glycans, O-glycans, and glycolipids.

O-GlcNAcylation Pathway: N-azidoacetylgalactosamine (GalNAz) can be used to label O-GlcNAc-modified proteins. Through metabolic cross-talk, GalNAz is converted to UDP-GlcNAz, which is then used by O-GlcNAc transferase (OGT) to modify nuclear and cytoplasmic proteins.

Experimental Protocols: A Step-by-Step Guide

The successful application of click chemistry in glycobiology relies on carefully executed experimental protocols. Below are detailed methodologies for metabolic labeling and subsequent CuAAC and SPAAC reactions for cell imaging.

Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sugars

This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.

Materials:

-

Peracetylated azido sugar (e.g., Ac₄ManNAz, Ac₄GalNAz, or Ac₄GlcNAz)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Cultured cells

Procedure:

-

Prepare a stock solution of the azido sugar: Dissolve the peracetylated azido sugar in DMSO to a final concentration of 10-50 mM. Store the stock solution at -20°C.

-

Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during the labeling period.

-

Metabolic Labeling: Dilute the azido sugar stock solution directly into the complete cell culture medium to the desired final concentration (typically 25-50 µM).

-

Incubation: Incubate the cells with the azido sugar-containing medium for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time should be determined empirically.

-

Washing: After incubation, gently aspirate the medium and wash the cells three times with warm PBS to remove any unincorporated azido sugar. The cells are now ready for bioorthogonal ligation.

Protocol 2: CuAAC Reaction for Fluorescent Imaging of Labeled Cells

This protocol is adapted for labeling cell surface glycans on live cells.

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

Alkyne-fluorophore conjugate

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

PBS

Procedure:

-

Prepare Reagent Stocks:

-

Alkyne-fluorophore: 10 mM in DMSO

-

CuSO₄: 50 mM in water

-

THPTA: 250 mM in water

-

Sodium ascorbate: 1 M in water (prepare fresh)

-

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, combine the following in order:

-

PBS to the desired final volume

-

Alkyne-fluorophore to a final concentration of 10-100 µM

-

THPTA to a final concentration of 500 µM

-

CuSO₄ to a final concentration of 100 µM

-

Vortex briefly.

-

Add sodium ascorbate to a final concentration of 5 mM. The solution should turn a faint yellow.

-

-

Labeling: Add the click reaction cocktail to the washed, metabolically labeled cells.

-

Incubation: Incubate for 5-30 minutes at room temperature, protected from light.

-

Washing: Aspirate the reaction cocktail and wash the cells three times with PBS.

-

Imaging: The cells are now ready for imaging by fluorescence microscopy.

Protocol 3: SPAAC Reaction for Fluorescent Imaging of Labeled Cells

This protocol is suitable for live-cell imaging due to its biocompatibility.

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

Strained cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore)

-

PBS or cell culture medium

Procedure:

-

Prepare Reagent Stock: Dissolve the cyclooctyne-fluorophore in DMSO to a final concentration of 1-10 mM.

-

Labeling: Dilute the cyclooctyne-fluorophore stock solution directly into PBS or cell culture medium to a final concentration of 10-50 µM. Add this solution to the washed, metabolically labeled cells.

-

Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Aspirate the labeling solution and wash the cells three times with PBS or cell culture medium.

-

Imaging: The cells are now ready for imaging by fluorescence microscopy.

Applications in Drug Development and Diagnostics

The ability to selectively label and visualize glycans has profound implications for drug development and diagnostics.

-

Biomarker Discovery: Aberrant glycosylation is a hallmark of many diseases, including cancer. Click chemistry-based glycoproteomics can be used to identify changes in glycosylation patterns that may serve as novel biomarkers for early diagnosis and prognosis.

-

Targeted Drug Delivery: By metabolically labeling cancer cells with bioorthogonal handles, nanoparticles or therapeutic agents functionalized with a complementary reactive group can be specifically targeted to tumor sites.

-

In Vivo Imaging: SPAAC has enabled the non-invasive imaging of glycan dynamics in living organisms, providing insights into developmental processes and disease progression.

Future Perspectives

The field of click chemistry in glycobiology is continuously evolving. The development of new bioorthogonal reactions with faster kinetics and improved biocompatibility, along with novel metabolic labels that provide greater specificity, will further expand the applications of these powerful tools. The integration of click chemistry with advanced imaging techniques, such as super-resolution microscopy, promises to reveal the intricate world of glycans with unprecedented detail. This ongoing innovation will undoubtedly lead to a deeper understanding of the "glycome" and its role in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

- 1. Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Sialoglycan Biosynthesis with 9-Azido-N-acetylneuraminic Acid (9AzNue5Ac): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialoglycans, terminating with sialic acid residues, are crucial components of the cell surface glycocalyx that mediate a wide array of biological processes, from cell-cell recognition and signaling to pathogen binding and immune modulation. The study of these complex structures has been significantly advanced by the development of chemical biology tools. This guide focuses on 9-azido-N-acetylneuraminic acid (9AzNue5Ac), a powerful azide-modified analog of the common sialic acid, N-acetylneuraminic acid (Neu5Ac).

This compound is a bioorthogonal chemical reporter that can be metabolically incorporated into sialoglycans in living cells and organisms.[1][2] Its azide (B81097) group serves as a chemical handle for "click chemistry" reactions, allowing for the covalent attachment of fluorescent probes for imaging or affinity tags for proteomic analysis.[2][3] This enables the visualization, identification, and quantification of sialoglycoproteins, providing invaluable insights into their roles in health and disease. This technical guide provides a comprehensive overview of the application of this compound in studying sialoglycan biosynthesis, complete with experimental protocols, data presentation, and visual diagrams to facilitate its use in research and drug development.

Data Presentation

The metabolic incorporation of this compound allows for the enrichment and identification of sialoglycoproteins from complex biological samples. While specific quantitative data can vary significantly between cell types and experimental conditions, the following tables provide a representative overview of the types of quantitative data that can be obtained.

Table 1: Representative Incorporation Efficiency of Azido-Sugars in Different Cell Lines. This table illustrates the typical labeling efficiency of azido-sugars in various mammalian cell lines, as determined by flow cytometry after click chemistry with a fluorescent probe.

| Cell Line | Azido-Sugar | Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |

| Jurkat | Ac4ManNAz | 10 | 48 | 1500[4] |

| HeLa | Ac4ManNAz | 50 | 48 | 2500 |

| CHO | Ac4ManNAz | 50 | 48 | 3000 |

| A549 | Ac4ManNAz | Not Specified | Not Specified | High |

| MCF-7 | Ac4ManNAz | Not Specified | Not Specified | High |

| HCT116 | Ac4ManNAz | Not Specified | Not Specified | High |

Note: Data for Ac4ManNAz, a precursor to the corresponding azido-sialic acid, is often used as a proxy for sialic acid analog incorporation and is presented here as a representative example. Optimal concentrations and incubation times for this compound should be determined empirically for each cell line.

Table 2: Representative List of Sialoglycoproteins Identified by Quantitative Mass Spectrometry. This table showcases a selection of sialoglycoproteins that are commonly identified and quantified from cell lysates after metabolic labeling with an azido-sialic acid analog, enrichment, and analysis by mass spectrometry.

| Protein Accession | Protein Name | Gene Symbol | Fold Change (Treated vs. Control) | Function |

| P02768 | Albumin | ALB | 1.5 | Carrier protein, maintains osmotic pressure |

| P01876 | Immunoglobulin heavy constant gamma 1 | IGHG1 | 2.1 | Immune response |

| P02787 | Transferrin | TF | 1.8 | Iron transport |

| P01023 | Alpha-2-macroglobulin | A2M | 1.3 | Protease inhibitor, cytokine carrier |

| P19021 | CD44 antigen | CD44 | 3.2 | Cell adhesion, migration, signaling |

| P16442 | Integrin beta-1 | ITGB1 | 2.5 | Cell-matrix adhesion, signaling |

| P08575 | Mucin-1 | MUC1 | 4.1 | Cell signaling, lubrication, protection |

Note: This table is a composite representation based on typical findings in sialoglycoproteomic studies. The specific proteins and their fold changes will vary depending on the biological system and experimental conditions.

Experimental Protocols

The following are detailed protocols for the use of this compound in metabolic labeling and subsequent analysis.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the general procedure for incorporating this compound into the sialoglycans of cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., Jurkat, HeLa, CHO)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell scraper or dissociation buffer (for adherent cells)

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., petri dishes, multi-well plates) at a density that will allow for logarithmic growth during the labeling period. For Jurkat cells, seed at a density of 5 x 10^5 cells/mL.

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.

-

Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration. A starting concentration of 10-50 µM is recommended, but the optimal concentration should be determined empirically for each cell line. For Jurkat cells, a concentration of 10 µM is a good starting point.

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. For Jurkat cells, a 48-hour incubation is recommended.

-

Cell Harvesting:

-

Suspension cells (e.g., Jurkat): Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Adherent cells (e.g., HeLa, CHO): Gently wash the cells with PBS, then detach them using a cell scraper or an appropriate enzyme-free dissociation buffer.

-

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated this compound. The cells are now ready for downstream applications such as click chemistry.

Protocol 2: Click Chemistry Reaction for Fluorescence Imaging

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for attaching a fluorescent probe to this compound-labeled cells for visualization by microscopy.

Materials:

-

This compound-labeled cells (from Protocol 1)

-

Alkyne-functionalized fluorescent probe (e.g., Alexa Fluor 488 DIBO Alkyne)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

PBS

-

Bovine serum albumin (BSA)

-

Paraformaldehyde (for fixed-cell imaging)

-

Triton X-100 (for permeabilization, optional)

-

DAPI (for nuclear counterstaining, optional)

Procedure:

-

Prepare Click Chemistry Reagents:

-

Copper(II) sulfate solution: 20 mM in water.

-

THPTA solution: 100 mM in water.

-

Sodium ascorbate solution: 300 mM in water (prepare fresh).

-

Alkyne-fluorophore solution: 1 mM in DMSO.

-

-

Prepare Click Reaction Cocktail (for one sample):

-

In a microcentrifuge tube, combine:

-

10 µL of 20 mM CuSO4 solution

-

10 µL of 100 mM THPTA solution

-

4 µL of 1 mM alkyne-fluorophore solution

-

100 µL PBS

-

-

Vortex briefly to mix.

-

Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction. Vortex immediately.

-

-

Cell Labeling:

-

Resuspend the this compound-labeled cells in the click reaction cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing: Pellet the cells and wash three times with PBS containing 1% BSA.

-

(Optional) Fixation and Permeabilization (for intracellular imaging):

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Wash twice with PBS.

-

-

(Optional) Nuclear Counterstaining: Incubate the cells with DAPI for 5 minutes. Wash twice with PBS.

-

Imaging: Resuspend the cells in PBS and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 3: Enrichment of Sialoglycoproteins for Mass Spectrometry

This protocol outlines the enrichment of this compound-labeled proteins from cell lysates for subsequent identification and quantification by mass spectrometry.

Materials:

-

This compound-labeled cells (from Protocol 1)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Biotin-alkyne

-

Click chemistry reagents (as in Protocol 2)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

-

Elution buffer (e.g., containing biotin)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

Mass spectrometry-grade solvents

Procedure:

-

Cell Lysis: Lyse the this compound-labeled cells in lysis buffer on ice. Clarify the lysate by centrifugation.

-

Click Reaction with Biotin-Alkyne: Perform the CuAAC reaction as described in Protocol 2, but substitute the fluorescent probe with a biotin-alkyne.

-

Protein Precipitation: Precipitate the biotinylated proteins using a methanol/chloroform precipitation method to remove excess reagents.

-

Enrichment of Biotinylated Proteins:

-

Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).

-

Add streptavidin-agarose beads and incubate with rotation to capture the biotinylated sialoglycoproteins.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer.

-

Reduce the proteins with DTT and alkylate with IAA.

-

Digest the proteins with trypsin overnight.

-

-

Peptide Elution: Collect the supernatant containing the tryptic peptides.

-

Sample Preparation for Mass Spectrometry: Desalt the peptides using a C18 StageTip or equivalent. The sample is now ready for analysis by LC-MS/MS.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to the use of this compound.

Caption: Sialoglycan biosynthesis pathway showing the incorporation of this compound.

Caption: Experimental workflow for sialoglycoproteomic analysis using this compound.

Caption: Logical diagram of how this compound can be used to study Siglec-9 interactions.

References

The Unlocking of Cellular Glycans: A Technical Guide to 9AzNue5Ac in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology, the study of glycans—complex carbohydrate structures that adorn cell surfaces and proteins—has often been hampered by a lack of tools for their precise and non-perturbative visualization and analysis. The advent of bioorthogonal chemistry has revolutionized this field, providing a powerful toolkit to chemically label and track biomolecules in their native environment. Among the pioneering reagents in this domain is 9-Azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac), a synthetic analog of sialic acid. This technical guide provides an in-depth exploration of the applications of this compound, offering a comprehensive resource for researchers seeking to leverage this versatile molecule in their scientific endeavors. This compound is an invaluable tool for studying sialic acid biology; it can be metabolized and incorporated into sialoglycans in living cells and mice, enabling the visualization of cell-surface sialoglycans and glycoproteomic profiling through click-labeling with fluorophores and affinity tags.[1][2][3]

Core Principles: Metabolic Labeling and Bioorthogonal Ligation

The utility of this compound lies in a two-step process: metabolic incorporation followed by bioorthogonal "click" chemistry.

-

Metabolic Glycoengineering: Cells are incubated with this compound. The cellular machinery recognizes this analog and incorporates it into nascent glycans through the sialic acid biosynthetic pathway. This process effectively installs a bioorthogonal azide (B81097) (-N3) chemical reporter onto sialoglycans.[4]

-

Bioorthogonal Ligation: The azide group is chemically inert within the biological milieu. However, it can undergo highly specific and efficient covalent reactions with a complementary probe bearing a strained alkyne or a terminal alkyne in the presence of a copper(I) catalyst. This "click" reaction allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification.[4]

Key Applications of this compound

The ability to specifically tag sialoglycans with this compound has opened up a wide array of applications in glycobiology and beyond.

-

Visualization of Sialoglycans: By clicking a fluorescent probe to the azide handle, researchers can visualize the localization and dynamics of sialoglycans in living or fixed cells using fluorescence microscopy. This has been instrumental in studying glycan trafficking and expression patterns.

-

Quantification of Cell-Surface Sialoglycans: Flow cytometry, coupled with fluorescent labeling via click chemistry, allows for the high-throughput quantification of sialoglycan expression on the cell surface. This is particularly useful for analyzing changes in glycosylation in response to stimuli or in disease states.

-

Glycoproteomic Profiling: The azide handle can be ligated to a biotin probe, enabling the enrichment of this compound-labeled glycoproteins from cell lysates using streptavidin affinity chromatography. Subsequent analysis by mass spectrometry allows for the identification and quantification of sialylated proteins, providing insights into the sialoglycoproteome.

-

In Vivo Imaging: The bioorthogonal nature of the click reaction makes it suitable for use in living organisms. Studies have demonstrated the use of liposome-assisted delivery of this compound to the brain in mice, followed by in vivo click chemistry with a fluorescent probe to image brain sialoglycans.

Quantitative Data for Experimental Design

The efficiency of metabolic labeling and the kinetics of the subsequent click reaction are critical parameters for successful experiments. The following tables provide a summary of relevant quantitative data to aid in experimental design.

| Parameter | Value | Cell Line(s) | Reference |

| Metabolic Labeling Efficiency | |||

| Comparison with Ac4ManNAz | SiaNAl labeling is more efficient than SiaNAz labeling. | Jurkat, HL-60, CHO, LNCaP, PC-3, Ramos | |

| Optimal Concentration | 10 µM (for Ac4ManNAz) | A549, MCF7, HCT116 | |

| Incubation Time | 24-72 hours | Various |

Table 1: Metabolic Labeling Efficiency. This table summarizes data on the efficiency of metabolic labeling with azido (B1232118) and alkynyl sugar analogs. Note that direct quantitative comparisons for this compound are limited in the literature, and values for the related precursor Ac4ManNAz are provided as a starting point for optimization.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| DBCO | Peptide with azide | 0.34 | |

| BCN | Boc-protected azide amino acid | 0.28 |

Table 2: Second-Order Reaction Rate Constants for SPAAC. This table provides kinetic data for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The rates are for a peptide-based azide, which can serve as an estimate for the reactivity of this compound. The reaction kinetics can be influenced by the specific structures of both the azide and the cyclooctyne.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for key experiments.

Metabolic Labeling of Sialoglycans in Cell Culture

This protocol describes the incorporation of this compound into cellular sialoglycans.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel at a density that allows for logarithmic growth during the incubation period.

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.

-

Metabolic Labeling: Add the this compound stock solution to the complete cell culture medium to achieve the desired final concentration (a starting concentration of 50 µM is recommended for optimization).

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line and experimental goal.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated this compound. The cells are now ready for downstream analysis.

Visualization of Labeled Sialoglycans by Fluorescence Microscopy (SPAAC)

This protocol details the fluorescent labeling of this compound-incorporated sialoglycans using a DBCO-conjugated fluorophore.

Materials:

-

Metabolically labeled cells on coverslips or in imaging dishes

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (optional, for intracellular imaging; e.g., 0.1% Triton X-100 in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Fixation: Fix the metabolically labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Washing: Wash the cells twice with PBS.

-

SPAAC Reaction: Incubate the fixed (and permeabilized, if applicable) cells with the DBCO-fluorophore staining solution (e.g., 10-50 µM in PBS) for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

-

Washing: Wash the cells twice with PBS.

-

Mounting and Imaging: Mount the coverslips with antifade mounting medium and image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Quantification of Cell-Surface Sialoglycans by Flow Cytometry (SPAAC)

This protocol outlines the quantification of this compound-labeled cell-surface sialoglycans.

Materials:

-

Metabolically labeled cells in suspension

-

DBCO-conjugated fluorophore

-

PBS containing 1% Bovine Serum Albumin (BSA) (FACS buffer)

Procedure:

-

Cell Preparation: Harvest metabolically labeled cells and wash them once with ice-cold FACS buffer. Resuspend the cells in FACS buffer at a concentration of 1-5 x 10^6 cells/mL.

-

SPAAC Reaction: Add the DBCO-conjugated fluorophore to the cell suspension to a final concentration of 10-50 µM. Incubate for 30-60 minutes on ice, protected from light.

-

Washing: Wash the cells three times with ice-cold FACS buffer to remove unreacted fluorophore.

-

Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.

Glycoproteomic Analysis by Western Blot

This protocol describes the detection of this compound-labeled glycoproteins in cell lysates.

Materials:

-

Metabolically labeled cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Alkyne-biotin probe

-

Click chemistry reaction components (for CuAAC: CuSO4, reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA; for SPAAC: DBCO-biotin)

-

Streptavidin-HRP conjugate

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Wash buffer (e.g., TBST)

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the metabolically labeled cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Click Reaction: To 20-50 µg of protein lysate, add the alkyne-biotin probe and the appropriate click chemistry reagents. Incubate for 1 hour at room temperature.

-

SDS-PAGE: Separate the biotinylated proteins by SDS-PAGE.

-

Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with wash buffer for 5-10 minutes each.

-

Detection: Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.

Visualizations of Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams were generated using the DOT language.

References

An In-depth Technical Guide to 9-azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac)

CAS Number: 76487-51-9

This technical guide provides a comprehensive overview of 9-azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac), a versatile chemical tool for the study of sialoglycans in biological systems. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, experimental applications, and the underlying biochemical pathways.

Introduction

9-azido-9-deoxy-N-acetylneuraminic acid (this compound) is a synthetic analog of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in mammals.[1][2] The key structural feature of this compound is the substitution of the hydroxyl group at the C-9 position with an azide (B81097) moiety.[1] This modification allows this compound to serve as a metabolic reporter, where it is incorporated into cellular sialoglycans through the natural sialic acid biosynthetic pathway.[1][3] The embedded azide group then becomes available for bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the visualization and enrichment of sialylated glycoconjugates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 76487-51-9 | |

| Molecular Formula | C₁₁H₁₈N₄O₈ | |

| Molecular Weight | 334.28 g/mol | |

| Appearance | Off-white to yellow solid | |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble in DMSO, DMF, and water | |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

This compound is a biocompatible molecule that is readily taken up by cells and enters the sialic acid metabolic pathway. Once inside the cell, it is converted to its corresponding CMP-sialic acid derivative, CMP-9-azido-Neu5Ac, by CMP-sialic acid synthetase. This activated form is then utilized by sialyltransferases to transfer the 9-azido-sialic acid moiety onto nascent glycan chains of glycoproteins and glycolipids within the Golgi apparatus. The resulting sialoglycoconjugates, now bearing an azide group, are transported to the cell surface and other cellular compartments.

The presence of the azide group allows for the selective chemical modification of these labeled glycans using bioorthogonal chemistry. This enables a wide range of applications, from fluorescent imaging of sialoglycans to their enrichment for proteomic analysis.

Signaling Pathway: Sialic Acid Metabolism and Incorporation of this compound

Caption: Sialic acid metabolic pathway and incorporation of this compound.

Experimental Protocols

Metabolic Labeling of Cultured Cells with this compound

This protocol describes the general procedure for metabolically labeling cultured mammalian cells with this compound for subsequent analysis.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in sterile water or PBS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency in their appropriate complete medium.

-

Prepare a working solution of this compound in complete culture medium. The final concentration may need to be optimized for each cell line but typically ranges from 25 to 100 µM.

-

Remove the existing medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for 24 to 72 hours under their normal growth conditions to allow for metabolic incorporation.

-

After the incubation period, wash the cells three times with PBS to remove any unincorporated this compound.

-

The azide-labeled cells are now ready for downstream applications such as click chemistry-mediated visualization or enrichment.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging

This protocol outlines the steps for visualizing metabolically labeled sialoglycans using a fluorescently tagged alkyne probe via CuAAC.

Materials:

-

Azide-labeled cells (from Protocol 4.1)

-

Alkyne-fluorophore conjugate (e.g., DBCO-fluorophore for copper-free click or a terminal alkyne with a copper catalyst)

-

Click chemistry reaction buffer (e.g., PBS)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (for catalyzed click)

-

Reducing agent (e.g., sodium ascorbate) (for catalyzed click)

-

Copper ligand (e.g., THPTA) (for catalyzed click)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Wash the azide-labeled cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) For intracellular labeling, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

-

Prepare the click reaction cocktail. For a typical catalyzed reaction, mix the alkyne-fluorophore, CuSO₄, and a copper ligand in PBS.

-

Add the reducing agent (e.g., sodium ascorbate) to the cocktail immediately before use to initiate the reaction.

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips with mounting medium and image using a fluorescence microscope with the appropriate filter sets.

Experimental Workflow: Metabolic Labeling and Visualization

Caption: Workflow for metabolic labeling and fluorescence imaging.

Quantitative Data

The efficiency of metabolic labeling with this compound can be quantified using various methods, such as flow cytometry and mass spectrometry. The following tables summarize representative quantitative data from published studies.

Table 1: Dose-Dependent Metabolic Labeling of Jurkat Cells with this compound

| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |

| 0 | 10 |

| 10 | 150 |

| 25 | 400 |

| 50 | 750 |

| 100 | 1200 |

| Data are representative and may vary depending on the cell line and experimental conditions. |

Table 2: Comparison of Labeling Efficiency with Different Azido Sugars

| Azido Sugar | Cell Line | Labeling Efficiency (%) |

| This compound | CHO | 85 |

| Ac₄ManNAz | CHO | 70 |

| Ac₄GalNAz | CHO | 65 |

| Labeling efficiency was determined by the percentage of fluorescently positive cells as measured by flow cytometry. |

Applications in Research and Drug Development

The ability to specifically label and visualize sialoglycans using this compound has numerous applications in biological research and drug development:

-

Glycan Imaging: Tracking the localization and dynamics of sialoglycans in living cells and organisms.

-

Glycoproteomics: Enrichment and identification of sialylated glycoproteins to understand their roles in cellular processes and disease.

-

Biomarker Discovery: Identifying changes in sialylation patterns associated with diseases such as cancer.

-

Drug Delivery: As a tool to study the interaction of sialic acid-targeting drugs and delivery systems.

-

Cell-Cell Interaction Studies: Investigating the role of sialoglycans in cell adhesion, signaling, and immune recognition.

Logical Relationship: Application of this compound in Glycobiology Research

Caption: Applications of this compound in glycobiology research.

Conclusion

9-azido-9-deoxy-N-acetylneuraminic acid (this compound) is a powerful chemical probe for the metabolic labeling and subsequent analysis of sialoglycans. Its ability to be incorporated into cellular glycans and undergo bioorthogonal ligation provides researchers with a versatile tool to investigate the complex roles of sialic acids in health and disease. This technical guide provides a foundation for the application of this compound in various experimental settings, paving the way for new discoveries in the field of glycobiology.

References

Methodological & Application

Application Note: Metabolic Labeling of Sialylated Glycoproteins with 9AzNue5Ac

Introduction

9AzNue5Ac is a novel, cell-permeable metabolic labeling reagent designed for the selective introduction of azide-functionalized N-acetylneuraminic acid (sialic acid) into cellular glycans. The molecule acts as a precursor in the sialic acid biosynthetic pathway. Once it crosses the cell membrane, it is intracellularly converted and incorporated into glycoproteins, which are then presented on the cell surface. The exposed azide (B81097) group serves as a versatile chemical handle for covalent modification via copper-catalyzed or strain-promoted alkyne-cycloaddition, commonly known as "click chemistry." This enables the specific attachment of a wide range of probes for visualization, enrichment, and analysis of sialylated glycoproteins, making this compound a powerful tool for studying glycan dynamics in health and disease.

Principle of the Method

The this compound protocol is based on the metabolic incorporation of an azide-modified monosaccharide into the glycan structures of glycoproteins.

-

Uptake and Conversion: this compound is taken up by the cells and enzymatically converted into the corresponding CMP-sialic acid analog.

-

Incorporation: Sialyltransferases in the Golgi apparatus recognize this analog and incorporate it into growing glycan chains on newly synthesized proteins.

-

Cell Surface Presentation: The modified glycoproteins are transported to the cell surface, displaying the azide-functionalized glycans.

-

Detection: The azide group is then detected by reaction with a probe (e.g., a fluorophore, biotin) containing a terminal alkyne, facilitating downstream analysis such as fluorescence microscopy or western blotting.

Below is a diagram illustrating the metabolic pathway and labeling strategy.

Caption: Metabolic incorporation and detection of this compound.

Materials and Reagents

-

This compound Metabolic Labeling Reagent

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click chemistry detection reagents (e.g., alkyne-fluorophore, copper sulfate, reducing agent)

-

Bovine Serum Albumin (BSA) for blocking

Experimental Protocols

Cell Culture and Labeling

This protocol is optimized for adherent cell lines. Modifications may be required for suspension cells.

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, 96-well plate) at a density that will result in 70-80% confluency at the time of labeling.

-

Cell Growth: Culture cells overnight in complete growth medium at 37°C in a 5% CO₂ incubator.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO or PBS. Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1 for recommended concentrations).

-

Metabolic Labeling: Remove the old medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation of this compound.

Detection of Labeled Glycoproteins via Fluorescence Microscopy

This protocol describes the detection of azide-labeled glycoproteins using a fluorescent alkyne probe.

-

Cell Fixation: After the labeling incubation, remove the labeling medium and wash the cells twice with PBS. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions for the chosen alkyne-fluorophore. A typical cocktail includes the alkyne-fluorophore, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

-

Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Final Washes: Wash the cells three times with PBS.

-

Imaging: Mount the coverslips or image the plate using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

The experimental workflow is summarized in the diagram below.

Caption: Workflow for this compound labeling and detection.

Optimization and Data

The optimal concentration of this compound and incubation time can vary between cell lines. We recommend performing a titration experiment to determine the optimal conditions for your specific cell type.

Table 1: Recommended Starting Concentrations for this compound

| Cell Line | Recommended Concentration (µM) | Incubation Time (hours) |

| HeLa | 25 - 50 | 48 |

| Jurkat | 50 - 100 | 72 |

| A549 | 20 - 40 | 48 |

| CHO | 30 - 60 | 48 |

Table 2: Example Labeling Efficiency Data

The following table shows the mean fluorescence intensity (MFI) in HeLa cells labeled with varying concentrations of this compound for 48 hours, followed by a click reaction with an alkyne-fluorophore (e.g., Alexa Fluor 488-alkyne).

| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |

| 0 (Control) | 15.2 | 2.1 |

| 10 | 189.4 | 15.7 |

| 25 | 450.1 | 35.2 |

| 50 | 895.6 | 68.9 |

| 100 | 910.3 | 72.4 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or low signal | Insufficient labeling time or concentration. | Increase the incubation time or the concentration of this compound (refer to Table 1). |

| Inefficient click reaction. | Use fresh click chemistry reagents. Ensure the reducing agent is added last. | |

| High background | Non-specific binding of the detection reagent. | Increase the number of wash steps. Add a blocking step (e.g., with 3% BSA) before the click reaction. |

| Cell toxicity | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. |

Conclusion

The this compound metabolic labeling protocol provides a robust and specific method for tagging and analyzing sialylated glycoproteins. This tool is valuable for researchers in cell biology, oncology, and drug development who are interested in studying the roles of glycosylation in various biological processes. Careful optimization of labeling conditions is recommended to achieve the best results for each specific experimental system.

Application Notes and Protocols for In Vivo Metabolic Labeling with 9AzNue5Ac

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 9-azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac) for the metabolic labeling of sialoglycans in vivo. This powerful technique enables the visualization and proteomic profiling of newly synthesized sialylated glycoproteins and glycolipids in living organisms, offering valuable insights into various physiological and pathological processes.

Introduction

This compound is a synthetic analog of N-acetylneuraminic acid (Neu5Ac), a common sialic acid. The key feature of this compound is the substitution of the 9-hydroxyl group with an azide (B81097) (-N3) moiety.[1][2][3] This small, bioorthogonal chemical reporter is readily metabolized by the sialic acid biosynthetic pathway and incorporated into sialoglycans in living cells and animals.[1][2] The presence of the azide group allows for a highly specific and covalent reaction with a variety of probes containing a complementary bioorthogonal functional group, such as a strained alkyne or a phosphine, through "click chemistry". This two-step labeling strategy provides a powerful tool for studying the dynamics of sialylation in its native biological context.

Key Applications

-

In vivo visualization of sialoglycans: Enables high-resolution imaging of the spatial and temporal distribution of newly synthesized sialoglycans in various tissues.

-

Glycoproteomic profiling: Allows for the enrichment and identification of sialylated glycoproteins from complex biological samples.

-

Monitoring disease progression: Aberrant sialylation is a hallmark of several diseases, including cancer and neurological disorders. This compound can be used to monitor these changes in vivo.

-

Evaluating drug efficacy: Provides a method to assess the impact of therapeutic interventions on glycan biosynthesis.

Experimental Protocols

This section provides detailed protocols for the in vivo metabolic labeling of sialoglycans using this compound, with a focus on a liposome-assisted delivery strategy for enhanced bioavailability, particularly to the brain.

Protocol 1: Preparation of this compound-Encapsulated Liposomes (LP-9AzNue5Ac)

This protocol is adapted from the liposome-assisted bioorthogonal reporter (LABOR) strategy developed by Zhang et al. (2016).

Materials:

-

This compound

-

Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a specific molar ratio)

-

Sterile, pyrogen-free saline or PBS

-

Rotary evaporator

-

Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Sonicator

Procedure:

-

Lipid Film Formation:

-

Dissolve the lipids in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a solution of this compound in sterile saline or PBS. The concentration of this compound should be determined based on the desired final concentration in the liposomes.

-

Vortex the mixture vigorously until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension through a liposome extruder fitted with a polycarbonate membrane (e.g., 100 nm) multiple times (e.g., 10-20 times). This process should be performed at a temperature above the phase transition temperature of the lipids.

-

-

Purification and Sterilization:

-

Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

-

Sterilize the final liposome suspension by passing it through a 0.22 µm syringe filter.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

-

Quantify the concentration of encapsulated this compound using an appropriate analytical method.

-

Protocol 2: In Vivo Administration of LP-9AzNue5Ac to Mice

Materials:

-

LP-9AzNue5Ac suspension

-

Sterile syringes and needles (e.g., 27-30 G)

-

Animal restrainer

-

Heat lamp (for tail vein vasodilation)

Procedure:

-

Animal Handling:

-

Acclimatize mice to the experimental conditions for at least one week prior to the start of the experiment.

-

All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

-

-

Dosage and Administration:

-

The optimal dosage of LP-9AzNue5Ac should be determined empirically for each experimental model. A starting point, based on published studies, is a daily intravenous (IV) injection.

-

For IV injection into the tail vein, warm the mouse's tail using a heat lamp to induce vasodilation and improve visualization of the veins.

-

Place the mouse in a restrainer.

-

Clean the tail with 70% ethanol.

-

Slowly inject the LP-9AzNue5Ac suspension into one of the lateral tail veins.

-

-

Labeling Period:

-

Continue daily injections for the desired labeling period. The duration will depend on the turnover rate of the sialoglycans of interest and the experimental goals. Labeling can be detected after a few days of administration.

-

Protocol 3: Detection of this compound-Labeled Sialoglycans

Following the in vivo labeling period, the incorporated azide groups can be detected using click chemistry. Both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) can be used. SPAAC is generally preferred for in vivo applications due to the cytotoxicity of copper.

A. In Vivo Detection using SPAAC (for imaging living animals):

-

Probe Administration:

-

Administer a probe containing a strained alkyne (e.g., DBCO, DIBO) conjugated to a fluorescent dye (for imaging) or biotin (B1667282) (for enrichment) via intravenous injection.

-

-

Reaction and Imaging/Analysis:

-

Allow sufficient time for the probe to circulate and react with the azide-labeled sialoglycans.

-

For fluorescently labeled probes, perform in vivo imaging using an appropriate imaging system.

-

For biotinylated probes, tissues can be harvested for subsequent enrichment and analysis.

-

B. Ex Vivo Detection in Tissue Sections (for microscopy):

-

Tissue Harvest and Preparation:

-

At the end of the labeling period, euthanize the animal and perfuse with saline or PBS to remove blood.

-

Harvest the tissues of interest and fix them in 4% paraformaldehyde.

-

Process the tissues for cryosectioning or paraffin (B1166041) embedding.

-

-

Click Chemistry Staining:

-

Permeabilize the tissue sections with a detergent (e.g., Triton X-100).

-

Prepare the click chemistry reaction cocktail. For CuAAC, this typically includes a copper (I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., TBTA), and the alkyne-probe (e.g., alkyne-fluorophore). For SPAAC, incubate with a strained alkyne-probe.

-

Incubate the tissue sections with the reaction cocktail in a light-protected, humidified chamber.

-

Wash the sections thoroughly to remove unreacted reagents.

-

-

Imaging:

-

Mount the stained sections with an antifade mounting medium.

-

Visualize the labeled sialoglycans using fluorescence microscopy.

-

C. Ex Vivo Detection by Western Blot (for proteomic analysis):

-

Tissue Lysis:

-

Homogenize the harvested tissues in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Click Chemistry Reaction:

-

To the protein lysate, add an alkyne-biotin probe and the components for the click reaction (CuAAC or SPAAC).

-

Incubate to allow for the ligation of biotin to the azide-labeled glycoproteins.

-

-

Enrichment of Biotinylated Proteins (Optional):

-

Incubate the lysate with streptavidin-conjugated beads to capture the biotinylated glycoproteins.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured proteins.

-

-

Western Blot Analysis:

-

Separate the proteins from the lysate or the enriched fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific binding.

-

Probe the membrane with a streptavidin-HRP conjugate.

-

Detect the biotinylated proteins using a chemiluminescent substrate.

-

Data Presentation

The following tables summarize quantitative data from a representative study using a liposome-assisted strategy for in vivo metabolic labeling of brain sialoglycans in mice with 9AzSia (an alternative name for this compound).

Table 1: Time-Dependence of 9AzSia Incorporation into Brain Sialoglycoproteins

| Labeling Duration (days) | Relative Labeling Intensity (Arbitrary Units) |

| 3 | + |

| 5 | ++ |

| 7 | +++ |

Mice were injected daily with 0.70 mmol/kg LP-9AzSia. Brain tissue lysates were reacted with alkyne-biotin, followed by anti-biotin Western blot analysis. Intensity is represented qualitatively.

Table 2: Concentration-Dependence of 9AzSia Incorporation into Brain Sialoglycoproteins

| LP-9AzSia Concentration (mmol/kg) | Relative Labeling Intensity (Arbitrary Units) |

| 0.14 | + |

| 0.35 | ++ |

| 0.70 | +++ |

Mice were administered LP-9AzSia at varying concentrations for 7 days. Brain tissue lysates were reacted with alkyne-biotin, followed by anti-biotin Western blot analysis. Intensity is represented qualitatively.

Mandatory Visualizations

Caption: Metabolic pathway for the incorporation of this compound into sialoglycoproteins.

Caption: Experimental workflow for in vivo metabolic labeling with this compound.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 9AzNue5Ac

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and bioorthogonal method for covalently linking molecules.[1][2] This reaction forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. 9-azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac) is a key reagent in the field of glycobiology. As an analog of N-acetylneuraminic acid (Neu5Ac), a common sialic acid, this compound can be metabolically incorporated into sialoglycans on the surface of living cells and in organisms.[3][4][5] The introduced azide group serves as a chemical handle for subsequent detection and analysis via CuAAC, enabling the visualization and proteomic profiling of sialoglycans. This technology is invaluable for studying the roles of sialic acids in various physiological and pathological processes, including cancer progression and pathogen invasion.

These application notes provide detailed protocols for the metabolic labeling of cells with this compound and the subsequent detection of incorporated azides using copper-catalyzed azide-alkyne cycloaddition with fluorescent alkyne probes.

Principle of the Method

The experimental workflow involves two main stages: metabolic labeling and CuAAC detection.

-

Metabolic Labeling: Cells are incubated with this compound. The cell's natural sialic acid biosynthetic pathway processes the analog and incorporates it into glycoproteins and glycolipids, displaying the azide groups on the cell surface.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-labeled cells are then treated with a reaction cocktail containing an alkyne-functionalized reporter molecule (e.g., a fluorophore), a copper(I) catalyst (typically generated in situ from a copper(II) salt and a reducing agent), and a copper-chelating ligand. The ligand accelerates the reaction and mitigates copper-induced cytotoxicity. The "click" reaction covalently attaches the reporter to the azide-modified glycans, allowing for visualization and analysis.

Data Presentation

Table 1: Recommended Reagent Concentrations for Metabolic Labeling

| Reagent | Cell Culture | In Vivo (mouse) |

| This compound | 25 - 100 µM | 0.70 mmol/kg (daily injection) |

| Incubation Time | 1 - 3 days | 3 - 7 days |

Table 2: Optimized Reagent Concentrations for CuAAC on Live Cells

| Reagent | Concentration | Reference |

| Alkyne-Fluorophore Probe | 1 - 25 µM | |

| Copper(II) Sulfate (B86663) (CuSO₄) | 50 - 100 µM | |

| Ligand (e.g., THPTA, BTTAA) | 250 - 500 µM (5:1 ratio to CuSO₄) | |

| Reducing Agent (Sodium Ascorbate) | 2.5 - 5 mM | |

| Aminoguanidine (B1677879) (Optional) | 1 mM | |

| Reaction Time | 1 - 10 minutes | |

| Temperature | 4°C (on ice) |

*THPTA: tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) *BTTAA: (benzyl-triazolyl-tetramethyl-tetra-aza-cyclododecane)

Table 3: Reagent Concentrations for CuAAC on Fixed Cells or Cell Lysates

| Reagent | Fixed Cells | Cell Lysates |

| Alkyne-Biotin/Fluorophore Probe | 5 - 20 µM | 2 - 40 µM |

| Copper(II) Sulfate (CuSO₄) | 50 µM | 10 µL of 20 mM solution |

| Ligand (e.g., THPTA) | 250 µM | 10 µL of 100 mM solution |

| Reducing Agent (Sodium Ascorbate) | 2.5 mM | 10 µL of 300 mM solution |

| Reaction Time | 30 - 60 minutes | 30 minutes |

| Temperature | Room Temperature | Room Temperature |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the incorporation of this compound into cellular sialoglycans.

Materials:

-

This compound

-

Cell culture medium appropriate for the cell line

-

Cultured cells (e.g., HeLa, CHO, Jurkat)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO or sterile PBS to a stock concentration of 10-50 mM. Store at -20°C.

-

Cell Culture: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of labeling.

-

Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve a final concentration of 25-100 µM. Gently swirl the plate to mix.

-

Incubation: Incubate the cells for 1 to 3 days under their normal growth conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may need to be determined empirically for each cell line.

-

Washing: After incubation, gently aspirate the medium and wash the cells two to three times with pre-warmed PBS to remove unincorporated this compound. The cells are now ready for the CuAAC reaction.

Protocol 2: CuAAC for Fluorescent Imaging of Live Cells

This protocol is optimized for labeling the surface of living cells while minimizing cytotoxicity.

Materials:

-

This compound-labeled cells (from Protocol 1)

-

Alkyne-fluorophore probe (e.g., Alkyne-Alexa Fluor 488)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

THPTA or BTTAA ligand

-

Sodium ascorbate (B8700270)

-

Aminoguanidine (optional, to scavenge reactive byproducts)

-

PBS or other suitable buffer (pH 7.4)

Procedure:

-

Prepare Reagent Stock Solutions:

-

CuSO₄: 20 mM in deionized water.

-

Ligand (THPTA): 50 mM in deionized water.

-

Alkyne-fluorophore: 1-5 mM in DMSO.

-

Sodium Ascorbate: 100 mM in deionized water. Prepare this solution fresh before each experiment.

-

Aminoguanidine: 100 mM in deionized water.

-

-

Prepare the Reaction Cocktail: In a microcentrifuge tube, combine the reagents in the following order to create the final reaction mix. The volumes can be scaled as needed. For a final volume of 500 µL:

-

To 437.5 µL of buffer, add the alkyne-fluorophore to a final concentration of 25 µM.

-

Prepare a premixed solution of CuSO₄ and ligand. Add 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. This maintains a 5:1 ligand-to-copper ratio.

-

Add 25 µL of 100 mM aminoguanidine (final concentration 5 mM).

-

Initiate the reaction by adding 25 µL of 100 mM sodium ascorbate (final concentration 5 mM).

-

Mix gently. The final concentrations in this example will be: 25 µM alkyne-fluorophore, 100 µM CuSO₄, 500 µM THPTA, 5 mM aminoguanidine, and 5 mM sodium ascorbate.

-

-

Cell Labeling:

-

Place the washed, this compound-labeled cells on ice (4°C) to inhibit endocytosis.

-

Remove the PBS and add the freshly prepared CuAAC reaction cocktail to the cells.

-

Incubate on ice for 1-5 minutes, protected from light.

-

-

Washing and Imaging:

-

Aspirate the reaction cocktail and wash the cells three times with cold PBS.

-

(Optional) The cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature.

-

(Optional) Counterstain nuclei with DAPI or Hoechst stain.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

Protocol 3: CuAAC for Analysis of Cell Lysates

This protocol is suitable for detecting labeled proteins in cell lysates by methods such as in-gel fluorescence or western blot.

Materials:

-

This compound-labeled cells (from Protocol 1)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Alkyne-biotin or alkyne-fluorophore probe

-

Reagents for CuAAC as listed in Protocol 2

Procedure:

-

Cell Lysis:

-

Wash the labeled cells with cold PBS and lyse them using a suitable lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

-

-

Prepare the CuAAC Reaction:

-

In a microcentrifuge tube, add 50 µL of cell lysate (1-5 mg/mL).

-

Add 100 µL of PBS.

-

Add the alkyne probe to a final concentration of 20-40 µM.

-

Add 10 µL of 100 mM THPTA solution.

-

Add 10 µL of 20 mM CuSO₄ solution.

-

Initiate the reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution.

-

Vortex briefly to mix.

-

-

Incubation: Incubate the reaction for 30 minutes at room temperature, protected from light.

-

Downstream Analysis: The labeled proteins in the lysate are now ready for analysis.

-

For in-gel fluorescence: Add SDS-PAGE loading buffer, run the gel, and visualize the fluorescently labeled proteins using a gel imager.

-

For western blot or enrichment: Use an alkyne-biotin probe. The biotinylated proteins can be detected with streptavidin-HRP or enriched using streptavidin-coated beads for subsequent mass spectrometry analysis.

-

Visualizations

Caption: Metabolic incorporation of this compound into sialoglycans.

Caption: Experimental workflow for CuAAC with this compound.

References

- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 5. vectorlabs.com [vectorlabs.com]

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 9AzNue5Ac

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 9-azido-N-acetylneuraminic acid (9AzNue5Ac) for the metabolic labeling of sialoglycans and their subsequent detection via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This powerful bioorthogonal chemistry technique allows for the visualization and analysis of sialoglycan dynamics in various biological contexts.

Introduction

Sialic acids are terminal monosaccharides on glycan chains of glycoproteins and glycolipids, playing crucial roles in cell-cell communication, immune regulation, and pathogenesis.[1] The ability to study the dynamics of sialylation is therefore of great interest. Metabolic glycan labeling using 9-azido-N-acetylneuraminic acid (this compound), an azide-modified analog of N-acetylneuraminic acid (Neu5Ac), offers a powerful tool for this purpose.[2][3]

Once introduced to cells, this compound is processed by the endogenous sialic acid biosynthetic pathway and incorporated into sialoglycans.[2][3] The azide (B81097) group serves as a bioorthogonal handle, allowing for specific covalent modification with a probe molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through a copper-free click chemistry reaction known as SPAAC. This method enables the visualization of sialoglycans for fluorescence microscopy, flow cytometry, and their enrichment for proteomic analysis.

Quantitative Data

The efficiency of the SPAAC reaction is a critical parameter for successful labeling. The reaction kinetics are typically described by second-order rate constants, which vary depending on the specific cyclooctyne (B158145) and azide used, as well as the reaction conditions. While specific kinetic data for this compound is not extensively published, the rates are comparable to other alkyl azides. Below is a summary of representative second-order rate constants for SPAAC reactions with various cyclooctynes.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) | Reference(s) |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | Various | Room Temperature | |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | Various | Room Temperature | |

| BCN | Benzyl Azide | ~0.06 - 0.1 | Various | Room Temperature | |

| BCN (endo-isomer) | Benzyl Azide | 0.15 | DMSO | 37 | |

| PEGylated BCN | 2-azidoethanol | 0.19 - 0.21 | Human Blood Plasma | 20 | |

| DIBAC | Phenyl-O-CH₂CH₂-N₃ | ~0.1 (estimated) | THF:Water (9:1) | Room Temperature | |

| BCN | Phenyl-O-CF₂CF₂-N₃ | ~2.5 (estimated) | THF:Water (9:1) | Room Temperature |

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of this compound into the sialoglycans of cultured mammalian cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Cultured mammalian cells

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C.

-

Cell Seeding: Seed cells in the desired culture vessel (e.g., plates, flasks, or coverslips) and allow them to adhere and reach the desired confluency.

-

Metabolic Labeling: Add the this compound stock solution to the complete cell culture medium to achieve a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line and experimental goal.

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The incubation time can be optimized based on the cell type and the desired level of labeling.

-

Washing: After incubation, gently aspirate the medium and wash the cells two to three times with pre-warmed PBS to remove any unincorporated this compound. The cells are now ready for the SPAAC reaction.

Protocol 2: Fluorescence Imaging of Labeled Sialoglycans via SPAAC

This protocol outlines the procedure for visualizing metabolically labeled sialoglycans in live or fixed cells using a DBCO-conjugated fluorophore.

Materials:

-

Cells metabolically labeled with this compound (from Protocol 1)

-

DBCO-conjugated fluorophore (e.g., DBCO-Cy5, DBCO-FITC)

-

PBS

-

4% Paraformaldehyde (for fixed-cell imaging)

-

0.1% Triton X-100 in PBS (for permeabilization in fixed-cell imaging)

-

DAPI or other nuclear counterstain (optional)

-

Fluorescence microscope

Live-Cell Imaging:

-